molecular formula C10H10ClN3O B1328053 [5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-N-methylmethanamine CAS No. 1017782-52-3

[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-N-methylmethanamine

Cat. No.: B1328053
CAS No.: 1017782-52-3
M. Wt: 223.66 g/mol
InChI Key: CGESIXVBLHONGT-UHFFFAOYSA-N
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Description

The compound “[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-N-methylmethanamine” belongs to the class of organic compounds known as oxadiazoles . Oxadiazoles are compounds containing an oxadiazole ring, which is a five-membered aromatic heterocycle with two nitrogen atoms, one oxygen atom, and two carbon atoms .


Molecular Structure Analysis

The molecular structure of such compounds can be analyzed using various spectroscopic techniques such as FT-IR, NMR, and HRMS . The presence of the oxadiazole ring and the chlorophenyl group would be evident in the spectroscopic data .


Chemical Reactions Analysis

The chemical reactivity of such compounds would largely depend on the functional groups present in the molecule. The oxadiazole ring is generally stable under normal conditions, but can participate in various reactions under specific conditions .


Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds can be predicted based on their structure. For example, the presence of the oxadiazole ring and the chlorophenyl group would likely make the compound relatively non-polar .

Scientific Research Applications

Antimicrobial Evaluation

  • Synthesized derivatives of 1,3,4-oxadiazole, similar to the compound , have demonstrated significant antimicrobial activity against various microorganisms, including Gram-positive and Gram-negative bacteria, as well as antifungal activity against species like Candida albicans, Aspergillus niger, and Aspergillus clavatus (Kapadiya, Dubal, Bhola, & Dholaria, 2020).

Polymer Material Development

  • 1,3,4-oxadiazole derivatives have been used to develop blue light-emitting polyamide and poly(amide-imide)s. These polymers exhibit high thermal stability and good solubility in organic solvents, making them potentially useful for various applications (Hamciuc, Hamciuc, Homocianu, Nicolescu, & Carja, 2015).

Anti-inflammatory Activities

  • Some oxadiazole derivatives have been synthesized and evaluated for anti-inflammatory activity. These compounds showed significant anti-inflammatory properties, suggesting their potential use in therapeutic applications (Koksal, Yarim, Erdal, & Bozkurt, 2013).

Cancer Research

  • In cancer research, certain 1,3,4-oxadiazole derivatives have shown potent cytotoxic activity against various cancer cell lines, indicating their potential as anticancer agents (Mahanthesha, T., & Bodke, 2021).

Antitubercular Activity

Lipase and α-Glucosidase Inhibition

  • Oxadiazole derivatives have been evaluated for their inhibitory effects on enzymes like lipase and α-glucosidase, suggesting their potential application in the treatment of conditions like diabetes and obesity (Bekircan, Ülker, & Menteşe, 2015).

Future Directions

The study of oxadiazole derivatives is a promising area of research due to their wide range of biological activities. Future research could focus on synthesizing new derivatives and studying their biological activities .

Properties

IUPAC Name

1-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3O/c1-12-6-9-13-14-10(15-9)7-2-4-8(11)5-3-7/h2-5,12H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGESIXVBLHONGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=NN=C(O1)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601192997
Record name 5-(4-Chlorophenyl)-N-methyl-1,3,4-oxadiazole-2-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601192997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1017782-52-3
Record name 5-(4-Chlorophenyl)-N-methyl-1,3,4-oxadiazole-2-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1017782-52-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(4-Chlorophenyl)-N-methyl-1,3,4-oxadiazole-2-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601192997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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